Enclomiphene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble

SLIGHTLY SOL IN WATER (1 IN 900), ETHANOL (1 IN 40) AND CHLOROFORM (1 IN 800); FREELY SOL IN METHANOL; PRACTICALLY INSOL IN DIETHYL ETHER /CITRATE/

Synonyms

Canonical SMILES

Isomeric SMILES

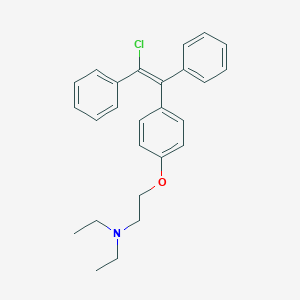

Enclomiphene is a non-steroidal selective estrogen receptor modulator that acts primarily as an estrogen receptor antagonist. It is the trans-stereoisomer of clomiphene citrate, which has been widely used for treating female ovulatory dysfunction. Enclomiphene's mechanism of action involves blocking estrogen receptors in the hypothalamus and pituitary gland, leading to increased secretion of gonadotropins, specifically luteinizing hormone and follicle-stimulating hormone. This results in enhanced endogenous testosterone production in men with secondary hypogonadism, while also maintaining testicular volume and potentially promoting spermatogenesis .

The compound has a molecular formula of and a molecular weight of approximately 405.97 g/mol . Its pharmacokinetic profile includes a half-life of about 10 hours, with metabolism primarily occurring in the liver via cytochrome P450 enzymes .

- Clomiphene acts by competitively binding to estrogen receptors in the hypothalamus and pituitary gland [].

- This competitive binding disrupts the negative feedback loop normally exerted by estrogen, leading to increased production of gonadotropin-releasing hormone (GnRH) [].

- Elevated GnRH stimulates the pituitary gland to release follicle-stimulating hormone (FSH) which promotes follicular development and ovulation [].

- Clomiphene is generally well-tolerated, but common side effects include hot flashes, pelvic pain, and vision changes [].

- Increased risk of multiple births (twins or triplets) is a known side effect [].

- Clomiphene can worsen ovarian cysts and is not recommended for use in individuals with undiagnosed abnormal uterine bleeding [].

- Long-term use may be associated with a slightly increased risk of ovarian cancer, although further research is needed to confirm this association.

Treatment of Anovulatory Infertility:

- Clomiphene is a Selective Estrogen Receptor Modulator (SERM) , meaning it interacts with estrogen receptors in a complex way, acting as an agonist (activator) in some tissues and an antagonist (blocker) in others.

- In the context of ovulation induction, Clomiphene acts by blocking the negative feedback of estrogen on the hypothalamus and pituitary gland . This leads to an increase in the production of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) , hormones crucial for egg development and ovulation.

- Due to its effectiveness and ease of use, Clomiphene is considered the first-line treatment for anovulatory infertility, particularly in cases of Polycystic Ovary Syndrome (PCOS) .

Potential Use in Male Infertility:

- While not widely used in clinical practice due to the availability of other options, research suggests Clomiphene might have beneficial effects on sperm parameters in some men with infertility.

- A meta-analysis of studies investigating Clomiphene's impact on sperm concentration found significant improvement compared to placebo or baseline levels.

- However, the studies included in this analysis showed high heterogeneity, indicating a need for further research to determine the full extent of Clomiphene's efficacy and optimal treatment protocols in male infertility.

Other Investigational Applications:

- Clomiphene has been explored for its potential role in treating short-lasting unilateral neuralgiform headache attacks (SUNCT) . However, it is important to note that Clomiphene is not FDA-approved for this use, and further research is needed to establish its safety and efficacy for this specific indication.

Enclomiphene exhibits significant biological activity in modulating hormonal balance. In clinical studies, it has been shown to effectively restore testosterone levels in men with secondary hypogonadotropic hypogonadism. The increase in gonadotropins leads to enhanced testosterone synthesis without the adverse effects typically associated with exogenous testosterone therapy, such as infertility or decreased sperm production . Additionally, enclomiphene has demonstrated potential benefits on metabolic parameters, including improved fasting plasma glucose levels, suggesting a relationship between testosterone levels and metabolic health .

The synthesis of enclomiphene generally involves multi-step organic reactions starting from simpler precursors. The process typically includes:

- Formation of the core structure: Utilizing cyclization reactions to create the triphenylethylene backbone.

- Isomer separation: Employing chromatographic techniques to isolate the trans-isomer (enclomiphene) from its cis counterpart (zuclomiphene).

- Purification: Final purification steps to achieve pharmaceutical-grade enclomiphene.

Specific synthetic routes may vary based on the desired purity and yield but generally follow these principles .

Enclomiphene is primarily investigated for its applications in:

- Male Hypogonadism: Treatment for men experiencing low testosterone levels due to secondary hypogonadism.

- Fertility Treatments: Potential use in women for inducing ovulation by increasing gonadotropin levels.

- Metabolic Disorders: Research into its effects on metabolic syndrome and insulin sensitivity due to its influence on testosterone levels .

Interaction studies have shown that enclomiphene's metabolism can be affected by various drugs. For example, co-administration with certain medications like abatacept can increase its metabolism, while others may decrease it . Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects.

Enclomiphene shares similarities with other compounds in the selective estrogen receptor modulator class. Below are some notable compounds:

| Compound | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Clomiphene | Mixture of isomers | Ovulatory dysfunction | Contains both enclomiphene and zuclomiphene; less selective |

| Tamoxifen | Selective estrogen receptor modulator | Breast cancer treatment | Primarily an estrogen agonist in some tissues; used in cancer therapy |

| Raloxifene | Selective estrogen receptor modulator | Osteoporosis prevention | Agonistic effects on bone; antagonistic effects on breast tissue |

| Fulvestrant | Selective estrogen receptor downregulator | Breast cancer treatment | Acts as an antagonist and degrades estrogen receptors |

Enclomiphene is unique due to its specific action on the hypothalamic-pituitary-gonadal axis, promoting endogenous testosterone production without significantly altering spermatogenesis or causing infertility . Its selective binding profile allows for targeted hormonal modulation, making it a promising candidate for treating male hypogonadism and potentially benefiting women's reproductive health as well.

IUPAC Nomenclature and Molecular Formula

Enclomiphene is systematically named (E)-2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine. Its molecular formula is C₂₆H₂₈ClNO, with a molecular weight of 405.96 g/mol. The citrate salt form (enclomiphene citrate) incorporates a 1:1 stoichiometric ratio with citric acid, yielding the formula C₂₆H₂₈ClNO·C₆H₈O₇ and a molecular weight of 598.08 g/mol.

Stereochemical Configuration and Isomeric Differentiation

Enclomiphene exists as the E-isomer of clomiphene, contrasting with the Z-isomer zuclomiphene. Key stereochemical distinctions include:

The trans configuration positions the chlorine atom and phenoxyethylamine group on opposite sides of the ethenyl bond, reducing estrogen receptor agonism compared to the cis zuclomiphene.

Crystallographic Data and Three-Dimensional Conformational Analysis

Enclomiphene citrate crystallizes in a needle-shaped habit with monoclinic symmetry. X-ray diffraction (XRPD) patterns show characteristic peaks at 2θ = 6.2°, 12.5°, 18.9°, and 24.7°. Key crystallographic parameters include:

The citrate salt forms hydrogen bonds between the protonated amine and citrate carboxylates, stabilizing the crystal lattice.

Physicochemical Properties

Solubility

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 100 |

| Ethanol | 2 |

| Water | <0.1 |

The citrate salt improves aqueous solubility to 0.83 mg/mL in 20% SBE-β-CD/saline.

Acid-Base Properties

Thermal Stability

The Horner-Wadsworth-Emmons reaction represents a cornerstone methodology in the stereoselective synthesis of enclomiphene, providing superior control over geometric isomerism compared to traditional Wittig reactions [2] [6]. This approach utilizes phosphonate-stabilized carbanions with aldehydes or ketones to produce predominantly E-alkenes, which is essential for obtaining the trans-isomer configuration characteristic of enclomiphene [6] [8].

The synthetic pathway begins with 4-hydroxybenzophenone reacting with N-(2-chloroethyl)-diethylamine to form a phenyl ether intermediate [2] . This intermediate subsequently undergoes condensation with dimethyl chloro(phenyl methylphosphonate) in tetrahydrofuran under reflux conditions to yield enclomiphene with adequate yield and stereo-selectivity [2]. The reaction mechanism involves the deprotonation of the phosphonate to generate a phosphonate carbanion, followed by nucleophilic addition onto the carbonyl compound [6] [8].

The stereoselectivity of the Horner-Wadsworth-Emmons reaction favors the formation of E-alkenes through equilibration among intermediates [6] [10]. Critical parameters influencing the stereochemical outcome include the nature of the electron-withdrawing group alpha to the phosphonate, reaction temperature, and the choice of base system [10]. Recent studies have demonstrated that magnesium-based deprotonating agents, particularly isopropylmagnesium chloride, enhance both E-selectivity and reactivity under Weinreb amide-type Horner-Wadsworth-Emmons reaction conditions [10].

| Parameter | Optimized Conditions | Selectivity (E:Z) |

|---|---|---|

| Base System | Isopropylmagnesium chloride | 98:2 |

| Solvent | Tetrahydrofuran | - |

| Temperature | Reflux conditions | - |

| Phosphonate Type | Dimethyl chloro(phenyl methylphosphonate) | - |

The reaction provides several advantages over alternative synthetic routes, including milder reaction conditions, higher stereoselectivity, and easier purification of products due to the water-soluble phosphate byproducts [6] [8]. The phosphonate-stabilized carbanions demonstrate superior nucleophilicity compared to phosphonium ylides while maintaining lower basicity, enabling reactions with sterically hindered substrates that typically prove challenging in conventional Wittig reactions [8].

Solvent Optimization Strategies for Large-Scale Production

Industrial production of enclomiphene citrate requires careful optimization of solvent systems to maximize yield, purity, and process efficiency while maintaining cost-effectiveness [1] [4]. Single-solvent methodologies have emerged as preferred approaches for large-scale synthesis, with dichloromethane demonstrating superior performance in one-pot reaction protocols [23].

The crystallization process represents a critical aspect of solvent optimization, particularly for achieving the desired needle-shaped crystal habit of enclomiphene citrate [1] [4]. Research has established that crystallization utilizing a mixture of C2-C5 alkyl alcohols and water, with water content comprising 10-40% volume/volume, produces reproducible needle-shaped crystals with enhanced stability properties [1]. Ethanol and isopropanol have proven most effective as the alcohol component, with optimal water content at 15% volume/volume for consistent crystal morphology [1].

| Solvent System | Water Content (% v/v) | Crystal Habit | Melting Point (°C) |

|---|---|---|---|

| Ethanol-Water | 15 | Needle-shaped | 150 |

| Isopropanol-Water | 15 | Needle-shaped | 150 |

| Acetone | - | Non-needle | 133-135 |

| Ethyl ether-Ethanol | - | Amorphous | 114, 188 (dual peaks) |

Temperature control protocols have been optimized for large-scale crystallization operations [1]. The process initiates at 65°C and follows a stepwise cooling regimen: 65°C to 60°C over 80 minutes, 60°C to 55°C over 50 minutes, 55°C to 30°C over 30 minutes, and finally 30°C to 0°C over 30 minutes [1]. This controlled cooling profile ensures consistent nucleation and growth kinetics while minimizing impurity incorporation.

Solvent volume optimization studies indicate that 10-15 volumes of the alcohol-water mixture relative to the weight of enclomiphene citrate provide optimal dissolution and crystallization characteristics [1]. The process demonstrates scalability from laboratory to industrial operations while maintaining product quality parameters including particle size distribution with mean square weight ranging from 60 to 120 micrometers [1].

Chromatographic Separation Techniques for Isomeric Purification

Chromatographic separation of enclomiphene from its geometric isomer zuclomiphene presents significant analytical challenges due to their structural similarity [16] [17] [18]. High-performance liquid chromatography utilizing reverse-phase columns with specialized mobile phase compositions has been developed to achieve baseline resolution between the E and Z isomers [16] [19].

Ultra-performance liquid chromatography coupled with small particle size columns has demonstrated superior separation efficiency [16]. The ACQUITY Ultra Performance Liquid Chromatography BEH C18 1.7 micrometer column (2.1 millimeter × 100 millimeter) provides optimal resolution when operated with a mobile phase consisting of 5 millimolar ammonium acetate in water (pH 4.00 ± 0.05) combined with methanol in a 38:62 volume/volume ratio [16]. Under these conditions, zuclomiphene elutes at approximately 7.0 minutes while enclomiphene elutes at 8.3 minutes [16].

| Chromatographic Parameter | Optimized Conditions | Performance Metrics |

|---|---|---|

| Column | ACQUITY UPLC BEH C18 1.7μm | Resolution >18 |

| Mobile Phase | 5mM NH₄Ac:MeOH (38:62) | Baseline separation |

| Flow Rate | 0.230 mL/min | - |

| Detection Wavelength | 290 nm | - |

| Temperature | 32°C | - |

Traditional high-performance liquid chromatography methods employing post-column photochemical derivatization followed by fluorescence detection have achieved detection limits below 1 nanogram per milliliter [17]. The technique utilizes a knitted or braided cylindrical reaction coil made of polytetrafluoroethylene with an inserted low-energy mercury lamp to induce photochemical stilbene-to-phenanthrene oxidation, generating highly fluorescent analytes [17].

Capillary electrophoresis represents an alternative separation technique utilizing various cyclodextrin derivatives as buffer additives [24]. This approach has achieved resolution values exceeding 18 for clomiphene isomers, with migration reversal observed under specific buffer conditions [24]. The United States Pharmacopeia specifies chromatographic system requirements including column efficiency of not less than 2000 theoretical plates for the E-isomer and resolution values of not less than 1.5 between Z and E isomers [19].

Sample preparation protocols for biological matrices typically employ solid-phase extraction techniques using phenyl or C18 cartridges [16] [18]. The extraction process involves plasma acidification with orthophosphoric acid, followed by cartridge conditioning and elution with methanol [16]. Recovery rates for enclomiphene consistently exceed 85% with relative standard deviations below 12% [16].

Advanced Analytical Techniques: Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry and Nuclear Magnetic Resonance Spectral Validation

Ultra-performance liquid chromatography-tandem mass spectrometry represents the gold standard for enclomiphene quantification and structural confirmation [16] [18] [20]. The technique employs electrospray ionization in positive ion mode with multiple reaction monitoring for enhanced selectivity and sensitivity [16]. Enclomiphene exhibits a molecular ion at mass-to-charge ratio 406.2 with characteristic fragmentation to mass-to-charge ratio 100.0 [16].

Optimized mass spectrometry parameters include capillary voltage settings and collision energy optimization for maximum sensitivity [16] [18]. The method demonstrates linear response over concentration ranges from 0.149 to 22.275 nanograms per milliliter for enclomiphene in human plasma, with lower limits of quantification at 0.149 nanograms per milliliter [16]. Accuracy ranges from 91.2% to 106.6% with precision coefficients of variation below 12.3% [16].

| Analytical Parameter | Specification | Performance |

|---|---|---|

| Linear Range (ng/mL) | 0.149-22.275 | r² ≥ 0.994 |

| Lower Limit of Quantification | 0.149 ng/mL | RSD <20% |

| Accuracy | 91.2-106.6% | ±15% acceptance |

| Precision (RSD) | <12.3% | <15% requirement |

| Recovery | 85.7% | >80% target |

Nuclear magnetic resonance spectroscopy provides comprehensive structural validation of enclomiphene and its citrate salt [21] [30]. Proton nuclear magnetic resonance spectra in deuterated methanol exhibit characteristic resonances at 7.4-6.7 parts per million (multiplet, 14 protons for aromatic systems), 4.27 parts per million (triplet, 2 protons for -OCH₂), 3.51 parts per million (triplet, 2 protons for CH₂-N), 3.28 parts per million (quartet, 4 protons for 2×N-CH₂), and 1.31 parts per million (triplet, 6 protons for 2×N-C-CH₃) [21] [30].

Carbon-13 nuclear magnetic resonance spectroscopy confirms the molecular framework with distinct resonances for aromatic carbons, the ethylenic system, and aliphatic carbons of the diethylamino side chain [21]. The spectra demonstrate absence of impurities and confirm the trans-geometric configuration through characteristic chemical shift patterns [21] [30].

Infrared spectroscopy provides additional structural confirmation with characteristic absorption bands at 3640 and 3430 reciprocal centimeters (hydroxyl stretches), 1720 and 1710 reciprocal centimeters (citrate carbonyl stretches), 1600-1555 reciprocal centimeters (broad band for stilbene system), and 750 reciprocal centimeters (aromatic C-H bending) [21] [30]. Ultraviolet spectroscopy exhibits absorption maxima at 243 nanometers (extinction coefficient 21,800) and 300 nanometers (extinction coefficient 11,400), consistent with the extended conjugated system [21] [30].

The biotransformation of enclomiphene is primarily mediated through the cytochrome P450 enzyme system, with CYP2D6 serving as the predominant metabolic pathway [1] [2] [3]. Research demonstrates that CYP2D6 is responsible for approximately 86% of enclomiphene metabolism, making it the critical determinant of systemic exposure and therapeutic efficacy [4] [3]. The enzyme catalyzes the formation of key active metabolites, including (E)-4-hydroxyclomiphene and (E)-4-hydroxy-N-desethylclomiphene, which exhibit potent estrogen receptor antagonist activity [4] [1].

CYP3A4 plays a secondary but significant role in enclomiphene biotransformation, contributing approximately 13% of the overall metabolic clearance [4] [5]. This enzyme primarily facilitates desethylation pathways and serves as an important target for drug-drug interactions. The minor contribution of CYP3A4 becomes clinically relevant in populations with reduced CYP2D6 activity or when patients receive concomitant medications that inhibit or induce CYP3A4 activity [4].

CYP2B6 represents an alternative metabolic pathway that provides compensatory hydroxylation capacity, particularly in CYP2D6 poor metabolizers [4]. While its overall contribution to enclomiphene metabolism is relatively minor under normal physiological conditions, this pathway becomes increasingly important in individuals with genetic polymorphisms affecting CYP2D6 function.

The clinical significance of CYP2D6 polymorphisms cannot be overstated. Poor metabolizers demonstrate substantially reduced formation of active metabolites, with approximately ten-fold lower maximum plasma concentrations of (E)-4-hydroxyclomiphene and (E)-4-hydroxy-N-desethylclomiphene compared to normal metabolizers [1]. Conversely, extensive metabolizers show proportionally increased metabolite formation, creating a complex relationship between genetic phenotype and therapeutic response [5].

Phase II Metabolism: Glucuronidation and Sulfation Pathways

Glucuronidation serves as the primary Phase II metabolic pathway for enclomiphene and its hydroxylated metabolites [6] [7]. This conjugation reaction, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, significantly enhances water solubility and facilitates renal excretion of the drug and its metabolites . While specific UGT isoforms responsible for enclomiphene glucuronidation have not been definitively characterized in dedicated studies, evidence from clomiphene research suggests involvement of multiple UGT enzymes in this process [9].

The glucuronidation pathway demonstrates particular importance for the elimination of hydroxylated enclomiphene metabolites. These Phase II reactions transform lipophilic hydroxylated compounds into hydrophilic glucuronide conjugates, effectively terminating their pharmacological activity and promoting their elimination from the body [6]. The efficiency of this pathway may vary among individuals due to genetic polymorphisms in UGT enzymes, potentially contributing to interindividual variability in drug clearance.

Sulfation represents an alternative Phase II conjugation pathway that complements glucuronidation in enclomiphene metabolism [10] [11]. Sulfotransferase (SULT) enzymes catalyze the transfer of sulfate groups to hydroxyl-containing metabolites, creating water-soluble sulfate conjugates that are readily eliminated [9]. Although the specific SULT isoforms involved in enclomiphene metabolism have not been explicitly identified, the general importance of sulfation in steroid and phenolic compound metabolism suggests its relevance to enclomiphene disposition .

The relative contribution of glucuronidation versus sulfation pathways may depend on substrate concentration, enzyme saturation, and individual genetic factors. At therapeutic concentrations, glucuronidation typically predominates, but sulfation may become more significant under conditions of high substrate load or impaired glucuronidation capacity [11].

Plasma Protein Binding and Tissue Distribution Patterns

Enclomiphene demonstrates extensive tissue distribution with evidence of significant tissue accumulation following oral administration [12] [13]. Pharmacokinetic studies reveal that serum levels do not return to baseline within 24 hours of dosing, indicating prolonged tissue residence that extends beyond the plasma elimination half-life [13]. This characteristic suggests that enclomiphene possesses a large volume of distribution, similar to the parent compound clomiphene citrate, which exhibits a volume of distribution exceeding 4,000 liters [14].

The extensive tissue distribution pattern has important clinical implications for dosing regimens and duration of pharmacological effects [15]. The tissue accumulation phenomenon may explain why therapeutic effects persist for at least seven days after discontinuation of therapy, despite the relatively short plasma half-life of 5-10 hours [12] [16]. This extended duration of action provides clinical advantages in terms of dosing flexibility but also necessitates careful consideration of potential drug interactions and contraindications.

Specific plasma protein binding characteristics for enclomiphene remain inadequately characterized in the current literature. This knowledge gap represents a significant limitation in understanding the drug's pharmacokinetic behavior and optimizing dosing strategies. The absence of detailed protein binding data hampers the ability to predict drug interactions, particularly in populations with altered albumin concentrations or in the presence of highly protein-bound comedications.

The tissue distribution pattern suggests preferential accumulation in lipophilic compartments, consistent with the drug's chemical structure and pharmacological properties [17]. This characteristic may contribute to the drug's effectiveness in targeting hypothalamic estrogen receptors while also raising considerations about potential accumulation in reproductive tissues and other hormone-sensitive organs.

Elimination Kinetics and Half-Life Optimization Strategies

Enclomiphene exhibits first-order elimination kinetics with a plasma half-life ranging from 5 to 10 hours [12] [18] [16] [19] [20]. The drug demonstrates rapid absorption following oral administration, with time to maximum concentration (Tmax) occurring 2-3 hours post-dose [12] [13]. Despite the relatively short plasma half-life, pharmacodynamic effects persist significantly longer, indicating that tissue concentrations and target engagement extend beyond plasma clearance [13].

Dose optimization studies demonstrate a non-dose-dependent steady-state phenomenon, with maximal therapeutic benefit achieved at 25 milligrams daily [12]. Higher doses do not provide proportional increases in therapeutic efficacy, suggesting saturation of target mechanisms or compensatory feedback responses. This finding has important implications for clinical dosing strategies, as dose escalation beyond the optimal range may increase the risk of adverse effects without corresponding therapeutic benefits.

Timing considerations play a crucial role in optimization strategies. Morning administration between 7:00 and 10:00 AM is recommended to maintain consistency with circadian hormone patterns and optimize therapeutic outcomes [13]. This timing aligns with natural testosterone rhythms and may enhance the drug's ability to stimulate endogenous hormone production effectively.

Monitoring approaches have been simplified through correlation analysis demonstrating that single morning testosterone measurements provide adequate assessment of 24-hour hormonal response [13]. The strong correlation (R=0.93) between morning and 24-hour average testosterone levels allows for practical clinical monitoring without the need for multiple daily measurements or complex pharmacokinetic assessments.

Duration of therapy considerations must account for the extended pharmacodynamic effects that persist well beyond plasma clearance [12] [13]. Clinical studies demonstrate that hormonal effects continue for at least seven days after discontinuation, indicating that tissue concentrations and receptor engagement remain therapeutically relevant despite undetectable plasma levels. This characteristic requires careful planning for treatment discontinuation and transition strategies.

Purity

Quantity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Appearance

Melting Point

MP: 116.5-118 °C /CITRATE/

Storage

Quality Standard

Targets

UNII

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

MEDICATION (VET): TO INDUCE OVULATION IN ANOVULATORY FEMALES, & TO INDUCE NORMAL MENSTRUAL CYCLING IN AMENORRHEA OR OLIGOMENORRHEA.

THE INCIDENCE OF MULTIPLE GESTATIONS IS ABOUT 8% OR SIX TIMES NORMAL BUT IS LOWER THAN WITH /HUMAN MENOPAUSAL GONADOTROPIN/ HMG. MULTIPLE BIRTHS ARE ALMOST ALWAYS TWINS; LARGER MULTIPLE GESTATIONS HAVE BEEN REPORTED RARELY. SPONTANEOUS ABORTIONS (MOSTLY EARLY MISCARRIAGES) OCCUR IN APPROX 20% OF CLOMIPHENE-INDUCED PREGNANCIES, WHICH MAY BE ONLY SLIGHTLY HIGHER THAN NORMAL BUT IS NOT HIGHER THAN AN INFERTILE POPULATION. /CLOMIPHENE CITRATE/

CLOMIPHENE CITRATE HAS ALSO BEEN USED IN MEN TO TREAT OLIGOSPERMIA ... BUT THE VALUE OF THIS TREATMENT HAS NOT YET BEEN ESTABLISHED. /CLOMIPHENE CITRATE/

For more Therapeutic Uses (Complete) data for CLOMIPHENE (10 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

G - Genito urinary system and sex hormones

G03 - Sex hormones and modulators of the genital system

G03G - Gonadotropins and other ovulation stimulants

G03GB - Ovulation stimulants, synthetic

G03GB02 - Clomifene

Mechanism of Action

CLOMIPHENE...AFFECTS SPERMIOGENESIS @ PRIMARY SPERMATOCYTE LEVEL. DOSE USED WAS 7.25 MG/DAY. EFFECT IS THOUGHT TO BE DUE TO ESTROGENICITY MEDIATED VIA HYPOTHALAMO-HYPOPHYSEAL AXIS...

The antiestrogens tamoxifen and clomiphene are used primarily for the treatment of breast cancer and female infertility, respectively. These agents are used therapeutically for their antiestrogenic actions, but they can produce estrogenic as well as antiestrogenic effects. Both agents competitively block estradiol binding to its receptor, but the specific pharmacological activity they produce depends upon the species, the tissue, and the cellular endpoint measured. Consequently, these agents act as antagonists, agonists, or partial agonists depending upon the context in which they are used.

Clomiphene and tamoxifen clearly bind to the estrogen receptor and can prevent the binding of estrogens. However, there are indications that the drugs and estradiol may interact with overlapping but slightly different regions of the ligand binding site of the estrogen receptor. Depending upon the specific cellular context and gene in question, antiestrogen binding may yield a receptor complex that has full, partial, or no intrinsic activity.

Clomiphene may stimulate ovulation in women with an intact hypothalamic-pituitary-ovarian axis and adequate endogenous estrogens who have failed to ovulate. In these cases, it is thought that the drug opposes the negative feedback of endogenous estrogens resulting in increased gonadotropin secretion and ovulation. Most studies indicate that clomiphene increases the amplitude of LH and FSH pulses, without a change in pulse frequency. This suggests the drug is acting largely at the pituitary level to block inhibitory actions of estrogen on gonadotropin release from the gland and/or is somehow causing the hypothalamus to release larger amounts of gonadotropin-releasing hormone per pulse.

Initial animal studies with clomiphene showed slight estrogenic activity and moderate antiestrogenic activity, but the most striking effect was the inhibition of the pituitary's gonadotropic function. In both male and female animals, the compound acted as a contraceptive.

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Other CAS

911-45-5

Absorption Distribution and Excretion

Based on early studies with 14C-labeled clomiphene citrate, the drug was shown to be readily absorbed orally in humans and excreted principally in the feces. Mean urinary excretion was approximately 8% with fecal excretion of about 42%.

SC DOSE OF (14)C CLOMIPHENE CITRATE...WAS DISTRIBUTED IN TISSUES OF FEMALE GUINEA PIG NEONATES... ESTROGENIC-RESPONSIVE TISSUES SHOWED HIGH AFFINITY FOR (14)C. LEVELS OF (14)C...CONSTANT IN UTERUS...THOSE IN OVARIES & PLASMA DECLINED...IN ADRENALS INCR. /CLOMIPHENE CITRATE/

ABOUT ONE-HALF OF THE INGESTED DOSE IS EXCRETED IN FIVE DAYS; TRACES APPEAR IN THE FECES UP TO SIX WEEKS AFTER ADMIN. /CLOMIPHENE CITRATE/

Clomiphene is well absorbed following oral administration. The drug and its metabolites are eliminated primarily in the feces and to a lesser extent in the urine. The rather long plasma half-life (approximately 5 to 7 days) is due largely to plasma protein binding, enterophepatic circulation, and accumulation in fatty tissues. Active metabolites with long half-lives also may be produced.

Metabolism Metabolites

INCUBATION OF THE NONSTEROIDAL ANTIESTROGEN CLOMIPHENE WITH RAT LIVER MICROSOMES RESULTED IN THE FORMATION OF THE 4-HYDROXY-, N-DESETHYL-, & N-OXIDE METABOLITES, IN QUALITATIVE CONTRAST TO RESULTS PREVIOUSLY OBTAINED ANALOGOUSLY WITH RABBIT MICROSOMES IN WHICH ONLY THE FIRST 2 METABOLITES WERE DETECTED. ORAL ADMIN OF CLOMIPHENE RESULTED IN NO DETECTABLE URINARY ELIMINATION OF THE DRUG OR ITS METABOLITES. 4-HYDROXYCLOMIPHENE WAS THE SOLE DETECTABLE ELIMINATION PRODUCT IN FECAL EXTRACTIONS.

Associated Chemicals

Wikipedia

Enclomifene

Drug Warnings

OTHER ADVERSE REACTIONS INCLUDE...HEADACHE, BREAST ENGORGEMENT, & ABDOMINAL BLOATING. SYMPTOMS DISAPPEAR WHEN THERAPY IS STOPPED. /CLOMIPHENE CITRATE/

SOME PHYSICIANS CONSIDER VISUAL ABNORMALITIES TO BE A CONTRAINDICATION TO FURTHER USE, WHILE OTHERS CONTINUE THERAPY WITH LOWER DOSES. ... CLOMIPHENE SHOULD NOT BE ADMIN TO PREGNANT WOMEN; THERE IS NO INDICATION FOR CLOMIPHENE THERAPY ONCE CONCEPTION HAS BEEN ACHIEVED. /CLOMIPHENE CITRATE/

SULFOBROMOPHTHALEIN RETENTION MAY BE INCR. DESMOSTEROL LEVELS ARE ELEVATED BY HIGH DOSES.

For more Drug Warnings (Complete) data for CLOMIPHENE (21 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Sex hormones and modulators of the genital system -> Human pharmacotherapeutic group

Methods of Manufacturing

General Manufacturing Information

THIS NONSTEROIDAL AGENT IS A MIXT OF TWO ISOMERS IN APPROX A 1:1 RATIO AND IS RELATED CHEMICALLY TO CHLOROTRIANISENE. /CLOMIPHENE CITRATE/

CLOMIPHENE CITRATE CAN BE SEPARATED INTO ITS CIS AND TRANS ISOMERS, ZUCLOMIPHENE AND ENCLOMIPHENE. IN THE US, ZUCLOMIPHENE...WAS PREVIOUSLY CALLED 'TRANSCLOMIPHENE', AND ENCLOMIPHENE...WAS PREVIOUSLY CALLED 'CISCLOMIPHENE'. /CLOMIPHENE CITRATE/